molecular formula C8H3F3IN B2427138 3-Iodo-5-(trifluoromethyl)benzonitrile CAS No. 691877-05-1

3-Iodo-5-(trifluoromethyl)benzonitrile

Cat. No.: B2427138
CAS No.: 691877-05-1
M. Wt: 297.019
InChI Key: PZPKHYOVFCEKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Trifluoromethylated Aromatic Compounds in Chemical Sciences

The introduction of a trifluoromethyl (-CF3) group into aromatic compounds imparts a range of desirable physicochemical properties. mdpi.comnih.govresearchgate.net The -CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which significantly alters the electronic properties of the aromatic ring. mdpi.comresearchgate.net This modification is a key strategy in medicinal chemistry for enhancing the biological and physicochemical characteristics of potential drug candidates. nih.govresearchgate.net

Key properties endowed by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes. This can prolong the half-life of a drug molecule in biological systems. mdpi.comresearchgate.net

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity, or fat-solubility, of a molecule. This property can improve its ability to cross biological membranes, potentially increasing bioavailability and efficacy. mdpi.com

Modulated Binding Affinity: The steric and electronic nature of the -CF3 group can lead to stronger and more selective binding interactions with biological targets like enzymes and receptors. mdpi.comresearchgate.net

These attributes have led to the prevalence of trifluoromethylated aromatic structures in a significant number of pharmaceuticals and advanced agrochemicals. mdpi.commdpi.com

Role of Halogenated Benzonitriles as Synthetic Intermediates

Halogenated benzonitriles are highly versatile building blocks in organic synthesis. nbinno.com The presence of both a halogen atom (such as iodine) and a nitrile group (-CN) on the benzene (B151609) ring provides multiple reactive sites for chemical modification. nbinno.com

The iodine atom, in particular, serves as an excellent leaving group and a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Notable examples include:

Suzuki Coupling: Reaction with boronic acids.

Sonogashira Coupling: Reaction with terminal alkynes. acs.org

Stille Coupling: Reaction with organostannanes. rsc.org

The nitrile group itself is also a synthetically valuable functionality. It can be transformed into a variety of other functional groups, such as:

Amines: Through reduction. nbinno.comjeeadv.ac.in

Carboxylic Acids: Through hydrolysis. nbinno.comjeeadv.ac.in

This dual reactivity makes iodo-substituted benzonitriles valuable intermediates for constructing complex molecules from simpler precursors. nbinno.com The cyano group is often difficult to introduce through other means, making diazonium salt reactions or palladium-catalyzed cyanation of aryl halides important synthetic routes. rsc.orgjeeadv.ac.in

Overview of Research Trajectories for 3-Iodo-5-(trifluoromethyl)benzonitrile and Related Architectures

This compound (CAS No. 691877-05-1) is a specialized chemical intermediate that combines the key features discussed above. fishersci.combldpharm.com While extensive published research focusing specifically on this isomer is not widespread, its molecular architecture points toward clear research and application trajectories. Its value lies in its potential as a trifunctional building block, where each component—the iodo group, the trifluoromethyl group, and the nitrile group—can be manipulated selectively.

Research involving this compound and its close relatives, such as 4-Iodo-2-(trifluoromethyl)benzonitrile, is primarily directed towards its use in the synthesis of more complex molecules. sigmaaldrich.com The primary research trajectories are:

Scaffold for Medicinal Chemistry: The trifluoromethylbenzonitrile core is a common feature in bioactive molecules. The iodo substituent provides a convenient point for diversification via cross-coupling reactions, allowing chemists to attach various other molecular fragments to build libraries of potential pharmaceutical compounds. For instance, related iodo-substituted aromatics have been used to synthesize dopamine receptor antagonists and EGFR inhibitors. sigmaaldrich.comrsc.org

Intermediate for Agrochemicals and Materials Science: The unique electronic properties imparted by the electron-withdrawing nitrile and trifluoromethyl groups make these scaffolds of interest for developing novel pesticides, herbicides, and advanced materials like liquid crystals. nbinno.comnbinno.com

The synthetic utility of this compound lies in its ability to serve as a linchpin in multi-step synthetic sequences, enabling the precise and controlled assembly of complex target structures.

Chemical Data for this compound

Below are the key chemical identifiers and properties for the subject compound.

PropertyValue
CAS Number 691877-05-1
Molecular Formula C8H3F3IN
Molecular Weight 297.02 g/mol
MDL Number MFCD12922961
SMILES N#CC1=CC(C(F)(F)F)=CC(I)=C1

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPKHYOVFCEKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Iodo 5 Trifluoromethyl Benzonitrile and Analogues

Precursor-Based Synthesis Strategies

The synthesis of 3-Iodo-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be achieved through several precursor-based strategies. These methods leverage readily available starting materials and employ a range of chemical transformations to introduce the iodo, trifluoromethyl, and cyano functionalities onto the benzene (B151609) ring.

Synthesis from Halogenated Trifluoromethylated Benzenes

A common approach to synthesizing this compound involves the modification of existing halogenated trifluoromethylated benzene scaffolds. These methods often utilize well-established reactions to introduce the nitrile group or to exchange one halogen for another.

One prominent strategy is the use of the Sandmeyer reaction, a versatile method for converting aryl amines into a wide array of functional groups via diazonium salt intermediates. wikipedia.orglscollege.ac.inbohrium.com For instance, starting from 3-amino-5-bromobenzotrifluoride, diazotization followed by treatment with copper(I) cyanide can yield 3-bromo-5-(trifluoromethyl)benzonitrile. Subsequent halogen exchange, for example, through a copper-catalyzed Finkelstein-type reaction or by utilizing palladium-catalyzed methodologies, can then be employed to replace the bromine atom with iodine.

Transition metal-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of these compounds. For example, palladium-catalyzed cyanation of 1,3-dihalo-5-(trifluoromethyl)benzene derivatives can be a viable route. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. nih.govresearchgate.net

Table 1: Examples of Synthesis from Halogenated Trifluoromethylated Benzenes

Starting MaterialReagentsProductKey Transformation
3-Amino-5-bromobenzotrifluoride1. NaNO₂, H₂SO₄2. CuCN3-Bromo-5-(trifluoromethyl)benzonitrileSandmeyer Cyanation
1,3-Dibromo-5-(trifluoromethyl)benzeneZn(CN)₂, Pd(PPh₃)₄3-Bromo-5-(trifluoromethyl)benzonitrilePalladium-catalyzed Cyanation
3-Bromo-5-(trifluoromethyl)benzonitrileNaI, CuIThis compoundHalogen Exchange

Synthesis from Trifluoromethylated Benzaldehydes and Benzoic Acid Derivatives

Trifluoromethylated benzaldehydes and benzoic acids serve as valuable precursors for the synthesis of this compound. These methods typically involve the conversion of the aldehyde or carboxylic acid functionality into a nitrile group.

The conversion of an aldehyde to a nitrile can be achieved through a two-step process involving the formation of an aldoxime followed by dehydration. google.com For example, 3-iodo-5-(trifluoromethyl)benzaldehyde (B1503437) can be reacted with hydroxylamine (B1172632) to form the corresponding oxime, which is then treated with a dehydrating agent such as phosphorus pentoxide or acetic anhydride (B1165640) to yield the desired benzonitrile (B105546). google.comgoogle.com More direct, one-pot methods have also been developed using reagents like O-benzoyl hydroxylamine. acs.org

Similarly, benzoic acid derivatives can be converted to benzonitriles. rsc.orggoogle.com This transformation can be accomplished by first converting the carboxylic acid to a primary amide, which is then dehydrated using reagents like thionyl chloride or phosphorus oxychloride. An alternative route involves the reaction of the benzoic acid with a reagent that facilitates both amidation and dehydration in a single step.

Table 2: Synthesis from Trifluoromethylated Benzaldehydes and Benzoic Acids

Starting MaterialReagentsProductKey Transformation
3-Iodo-5-(trifluoromethyl)benzaldehyde1. NH₂OH·HCl2. P₂O₅This compoundOxime formation and dehydration
3-Iodo-5-(trifluoromethyl)benzoic acid1. SOCl₂2. NH₃3. P₂O₅This compoundAmide formation and dehydration

Strategies Involving Directed Cyanation Reactions

Directed cyanation reactions provide a powerful means to introduce a nitrile group onto an aromatic ring with high regioselectivity. These methods can be particularly useful when direct functionalization of a C-H bond is desired.

The Sandmeyer reaction, as mentioned earlier, is a classic example of a directed cyanation, where the position of the incoming cyano group is dictated by the initial position of the amino group on the aromatic ring. wikipedia.orglscollege.ac.inmasterorganicchemistry.com Starting from 3-iodo-5-(trifluoromethyl)aniline, a Sandmeyer reaction with copper(I) cyanide would directly yield this compound.

More modern approaches involve transition metal-catalyzed C-H activation and cyanation. These methods often utilize a directing group to guide the catalyst to a specific C-H bond. While not always directly applicable to the synthesis of this compound without a suitable precursor, these strategies are at the forefront of synthetic methodology. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the direct C-H cyanation of arenes. nih.govunc.edu These methods can proceed without the need for a directing group and often exhibit high para-selectivity for monosubstituted benzenes. For a 1,3,5-trisubstituted system, the electronic and steric properties of the existing substituents would influence the regioselectivity of the cyanation.

Table 3: Directed Cyanation Strategies

Starting MaterialReagentsProductKey Transformation
3-Iodo-5-(trifluoromethyl)aniline1. NaNO₂, HCl2. CuCNThis compoundSandmeyer Cyanation
1-Iodo-3-(trifluoromethyl)benzenePhotoredox catalyst, Cyanide sourceThis compound (and isomers)Photoredox C-H Cyanation

Regioselective Synthesis of Iodinated Trifluoromethylated Benzonitriles

Achieving specific substitution patterns on the benzene ring is a critical challenge in organic synthesis. Regioselective methods are therefore highly sought after for the preparation of compounds like this compound, where the precise arrangement of the substituents is essential for its intended application.

Directed Ortho-Metalation and Subsequent Iodination Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as iodine, to introduce a substituent at the desired position.

In the context of synthesizing iodinated trifluoromethylated benzonitriles, the cyano group itself can act as a directing group, albeit a weaker one compared to others like amides or methoxy (B1213986) groups. acs.org For example, starting with 3-(trifluoromethyl)benzonitrile (B147653), treatment with a strong lithium amide base could potentially lead to deprotonation at the C2 or C6 position. Subsequent quenching with an iodine source would then yield the corresponding ortho-iodinated product. The trifluoromethyl group's strong electron-withdrawing nature can influence the acidity of the aromatic protons and thus the regioselectivity of the metalation.

Table 4: Directed Ortho-Metalation and Iodination

Starting MaterialReagentsProductKey Transformation
3-(Trifluoromethyl)benzonitrile1. LDA, THF, -78 °C2. I₂2-Iodo-3-(trifluoromethyl)benzonitrile and/or 6-Iodo-3-(trifluoromethyl)benzonitrileDirected ortho-Metalation and Iodination

Transition Metal-Catalyzed Halogenation Strategies for Aromatic Scaffolds

Transition metal-catalyzed C-H activation and halogenation have become indispensable tools for the regioselective synthesis of aryl halides. researchgate.netacs.org These methods often offer milder reaction conditions and complementary regioselectivity compared to classical electrophilic aromatic substitution.

Palladium-catalyzed reactions are particularly prominent in this area. acs.orgorganic-chemistry.org The cyano group can serve as an effective directing group in palladium-catalyzed ortho-halogenation of arylnitriles. acs.orgorganic-chemistry.org For instance, the reaction of 3-(trifluoromethyl)benzonitrile with an iodine source in the presence of a palladium catalyst can lead to the selective introduction of an iodine atom at the C2 and/or C6 positions. The choice of catalyst, oxidant, and reaction conditions is critical for controlling the regioselectivity and achieving high yields.

Iron-catalyzed iodination has also been shown to be effective for a range of aromatic compounds. acs.org These methods often utilize N-iodosuccinimide (NIS) as the iodine source and can proceed under mild conditions. The regioselectivity is typically governed by the electronic and steric properties of the substituents on the aromatic ring.

Table 5: Transition Metal-Catalyzed Iodination

Starting MaterialReagentsProductKey Transformation
3-(Trifluoromethyl)benzonitrileI₂, Pd(OAc)₂2-Iodo-3-(trifluoromethyl)benzonitrile and/or 6-Iodo-3-(trifluoromethyl)benzonitrilePalladium-catalyzed ortho-Iodination
3-(Trifluoromethyl)benzonitrileNIS, Fe(NTf₂)₃Iodinated 3-(trifluoromethyl)benzonitrile isomersIron-catalyzed Iodination

Novel Trifluoromethylation and Iodination Reagents and Protocols

The synthesis of complex aromatic compounds such as this compound relies on the continual evolution of synthetic methodologies. Modern organic chemistry has seen significant progress in the development of novel reagents and protocols for introducing key functional groups like iodine and trifluoromethyl onto aromatic rings. These advancements offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods. This section details the application of hypervalent iodine reagents for iodination, alongside contemporary nucleophilic, electrophilic, and radical trifluoromethylation strategies that are crucial for synthesizing structurally related analogues.

Application of Hypervalent Iodine Reagents in Aromatic Iodination

Hypervalent iodine compounds have become indispensable reagents in modern organic synthesis, serving as powerful and versatile alternatives to metal-based oxidants and electrophiles. acs.orgnih.gov Their utility in aromatic iodination stems from their ability to act as electrophilic iodine sources under mild conditions. These reagents, typically featuring an iodine(III) or iodine(V) center, are prized for their stability, ease of handling, and environmentally benign nature compared to many heavy metal reagents. nih.govwikipedia.org

The general structure of iodine(III) reagents used for iodination is ArIX₂, where X represents an electronegative ligand. acs.org The reactivity of these compounds is governed by the nature of the ligands attached to the iodine center. The process of iodination generally proceeds via an electrophilic aromatic substitution mechanism. Hypervalent iodine reagents can activate an iodine source or act as the source themselves, delivering an electrophilic iodine species ("I+") to the aromatic ring. The reaction mechanism often involves ligand exchange followed by reductive elimination. acs.org

Commonly employed hypervalent iodine reagents for these transformations include (dichloroiodo)benzene, iodosylbenzene, and diaryliodonium salts. wikipedia.org Diaryliodonium salts, in particular, are highly effective arylating agents but can also participate in halogenation reactions. nih.gov The choice of reagent and reaction conditions allows for controlled, regioselective iodination of a wide array of aromatic substrates, including those with sensitive functional groups.

Table 1: Selected Hypervalent Iodine Reagents for Aromatic Functionalization
Reagent ClassSpecific ExampleOxidation State of IodinePrimary Application
Iodonium SaltsDiphenyliodonium Triflate+3Arylation, Halogenation
IodosylarenesIodosylbenzene (PhIO)+3Oxidation, Oxygen Transfer
Iodylarenes2-Iodoxybenzoic acid (IBX)+5Oxidation of Alcohols
(Dihaloiodo)arenes(Dichloroiodo)benzene (PhICl₂)+3Chlorination, Iodination

Nucleophilic Trifluoromethylation Methods

Nucleophilic trifluoromethylation is a powerful strategy for introducing the CF₃ group onto an aromatic ring, typically by displacing a halide. This approach involves the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent reacting with an aryl halide or sulfonate. One of the primary challenges in this field is the inherent instability of the free CF₃⁻ anion, which readily decomposes to difluorocarbene and a fluoride (B91410) ion. researchgate.net Consequently, a variety of reagents have been developed to generate and deliver the CF₃ group in a controlled manner.

The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), is a widely used and effective source for nucleophilic trifluoromethylation. wikipedia.orgresearchgate.net In the presence of a fluoride source, such as tetrabutylammonium (B224687) fluoride, TMSCF₃ delivers the CF₃ group to various electrophiles, including aryl halides.

Copper-catalyzed methods have become particularly prominent for the trifluoromethylation of aryl halides. acs.orgacs.org These reactions often employ a copper(I) catalyst in conjunction with a CF₃ source. Fluoroform-derived CuCF₃ has demonstrated high reactivity towards a broad range of aryl iodides and bromides, proceeding under mild conditions and often without the need for additional ligands. organic-chemistry.org This method is valued for its high yields and excellent chemoselectivity. organic-chemistry.org Other protocols utilize combinations like methyl trifluoroacetate (B77799) with a copper(I) source and an alkali metal halide to successfully trifluoromethylate aromatic iodides and bromides. researchgate.net The reactivity in these systems generally follows the trend Ar–I > Ar–Br >> Ar–Cl, making aryl iodides the preferred substrates. acs.org

Table 2: Common Reagents for Nucleophilic Trifluoromethylation of Aryl Halides
Reagent/SystemTypical SubstrateKey Features
Trifluoromethyltrimethylsilane (TMSCF₃) / Fluoride SourceAryl Halides, CarbonylsVersatile, widely used CF₃ nucleophile source. wikipedia.org
Fluoroform-derived CuCF₃Aryl Iodides, Aryl BromidesHigh reactivity, mild conditions, ligandless. organic-chemistry.org
Methyl Trifluoroacetate / Cu(I) / CsFAryl Iodides, Aryl BromidesEffective for substituting aromatic halides. researchgate.net
Sodium Trifluoroacetate / CuIAryl HalidesAn early method for copper-mediated trifluoromethylation. wikipedia.org

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate, such as an electron-rich aromatic ring, with a reagent that delivers an electrophilic trifluoromethyl species ("CF₃⁺"). While the free CF₃⁺ cation is considered extremely difficult to generate, several shelf-stable reagents have been developed that react as if they are sources of this synthon. wikipedia.orgnih.gov These reagents have become invaluable for the late-stage introduction of the CF₃ group into complex molecules. conicet.gov.ar

Among the most prominent electrophilic trifluoromethylating agents are hypervalent iodine compounds, often referred to as Togni's reagents. nih.govbrynmawr.edu These compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, are stable, crystalline solids that can trifluoromethylate a wide range of nucleophiles, including arenes and heteroarenes, under relatively mild conditions. brynmawr.edutcichemicals.com

Another major class of reagents is the sulfonium (B1226848) salts developed by Yagupolskii and Umemoto. nih.govbeilstein-journals.org Umemoto's reagents, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, are powerful electrophilic agents capable of trifluoromethylating phenols and other activated aromatic systems. brynmawr.edubeilstein-journals.org Yagupolskii's diaryl(trifluoromethyl)sulfonium salts were among the first effective electrophilic CF₃ sources developed. wikipedia.orgbeilstein-journals.org These reagents can sometimes undergo electron-transfer processes to generate trifluoromethyl radicals, expanding their reactivity beyond simple nucleophilic substrates. nih.govconicet.gov.ar The reactivity of these electrophilic agents can be tuned by modifying the substituents on the aromatic rings of the reagent itself. acs.org

Table 3: Key Electrophilic Trifluoromethylating Reagents
Reagent NameReagent ClassTypical Substrates
Togni's ReagentsHypervalent IodineArenes, Heteroarenes, Phenols, β-Keto esters. nih.govbrynmawr.edu
Umemoto's ReagentsDibenzothiophenium SaltsArenes, Heteroarenes, Phenols, Anilines. nih.govbrynmawr.edu
Yagupolskii's ReagentsDiarylsulfonium SaltsThiophenolates, Electron-rich arenes. nih.govbeilstein-journals.org
Shibata's ReagentsTrifluoromethylsulfoximine SaltsVarious nucleophiles. nih.gov

Radical Trifluoromethylation Approaches

Radical trifluoromethylation provides a complementary approach to ionic methods, often enabling the functionalization of C–H bonds directly without the need for pre-installed leaving groups. researchgate.net This strategy relies on the generation of the trifluoromethyl radical (•CF₃), which is a highly reactive intermediate that can add to aromatic and heteroaromatic rings. nih.gov

Photoredox catalysis has emerged as a particularly mild and efficient method for generating •CF₃ radicals. nih.gov In a typical system, a photocatalyst, such as Ru(bpy)₃Cl₂, is excited by visible light and then engages in a single-electron transfer (SET) process with a CF₃ source. nih.govresearchgate.net Common sources for generating the •CF₃ radical include triflyl chloride, sodium trifluoromethanesulfinate (Langlois' reagent), and trifluoroacetic anhydride in the presence of an oxidant. wikipedia.orgnih.govresearchgate.net

Once generated, the trifluoromethyl radical adds to the aromatic substrate, forming a radical intermediate which is then oxidized to the final product, regenerating the catalyst and completing the catalytic cycle. This methodology is noted for its operational simplicity and broad substrate scope, including its applicability to both electron-rich and electron-deficient arenes and heteroarenes. nih.govresearchgate.net The radical nature of the reaction often leads to different regioselectivity compared to electrophilic aromatic substitution, providing access to isomers that may be difficult to obtain otherwise. nih.gov Cooperative catalysis systems, merging photoredox with copper catalysis, have even enabled enantioselective radical trifluoromethylation of benzylic C-H bonds. acs.orgnih.gov

Table 4: Methods for Radical Trifluoromethylation of Arenes
•CF₃ SourceGeneration MethodKey Features
Trifluoroacetic Anhydride (TFAA)Photoredox catalysis with an oxidant (e.g., pyridine (B92270) N-oxide). researchgate.netScalable and operationally simple.
Sodium Trifluoromethanesulfinate (CF₃SO₂Na)Photoredox catalysis or chemical oxidation (e.g., with TBHP). researchgate.netInexpensive and attractive CF₃ source.
Triflyl Chloride (CF₃SO₂Cl)Photoredox catalysis. nih.govEffective for direct trifluoromethylation of unactivated arenes. nih.gov
Umemoto/Togni ReagentsSingle-Electron Transfer (SET). nih.govnii.ac.jpCan act as radical sources under specific conditions.

Elucidation of Reactivity Profiles for 3 Iodo 5 Trifluoromethyl Benzonitrile

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site for many transformations involving this compound. The iodine atom serves as an excellent leaving group in various reactions, particularly in metal-catalyzed cross-coupling and nucleophilic substitution processes. The reactivity of aryl halides in such reactions typically follows the order I > Br > OTf > Cl, making aryl iodides highly preferred substrates. libretexts.orgtcichemicals.com

3-Iodo-5-(trifluoromethyl)benzonitrile is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. sigmaaldrich.com The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step, which is often rate-determining in the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between an organoborane (like a boronic acid or ester) and an organohalide. libretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the C-3 position, replacing the iodine atom. The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoborane species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would yield a 3-(alkynyl)-5-(trifluoromethyl)benzonitrile derivative. The process is valued for its mild reaction conditions and tolerance of various functional groups. wikipedia.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed to prevent the undesired dimerization of terminal alkynes. thalesnano.com

ReactionTypical Catalyst/PrecatalystTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Phosphine-based (e.g., PPh₃, XPhos)Na₂CO₃, K₂CO₃, Cs₂CO₃, Et₃NToluene, Dioxane, THF, Water mixtures
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄ (with CuI co-catalyst)Phosphine-based (e.g., PPh₃)Et₃N, Piperidine, DiisopropylamineTHF, DMF, Toluene

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org In the most common addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction is highly favored when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group, as this allows for delocalization and stabilization of the negative charge. libretexts.orgchemistrysteps.com

In this compound, both the trifluoromethyl and nitrile groups are potent EWGs. However, they are located meta to the iodine atom. This positioning prevents them from participating in resonance stabilization of the Meisenheimer complex that would form from nucleophilic attack at C-3. libretexts.org Consequently, the classical addition-elimination SNAr pathway is significantly disfavored for this compound. While the strong inductive effect of the substituents does increase the electrophilicity of the ring carbons, it is generally insufficient to enable the reaction without the crucial ortho/para resonance stabilization.

Reductive elimination is the final, product-forming step in the catalytic cycle of many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. libretexts.org After the oxidative addition and transmetalation steps, a diorganopalladium(II) intermediate is formed. This intermediate then undergoes reductive elimination, where the two organic ligands couple to form a new carbon-carbon bond, and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state. libretexts.org

Transformations Involving the Trifluoromethyl Group

The activation and functionalization of a C-F bond within a trifluoromethyl group is a formidable challenge in synthetic chemistry. nih.gov C-F bonds are among the strongest single bonds in organic chemistry, and their strength increases with the number of fluorine atoms attached to the same carbon. nih.gov Despite this stability, methods for the selective transformation of an Ar-CF₃ group into an Ar-CF₂R moiety are of great interest, particularly in medicinal chemistry for the diversification of drug candidates. nih.gov

Research in this area often focuses on photochemical methods or the use of highly reactive radical species to achieve defluorinative functionalization. nih.gov While specific studies on C-F bond activation in this compound are not widely documented, the compound serves as a relevant model for studying such transformations in an electron-poor aromatic environment. The presence of other reactive sites, like the C-I bond, adds complexity and necessitates highly selective reaction conditions to target the -CF₃ group without affecting other parts of the molecule.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I effect). nih.govnih.gov This property, combined with the electron-withdrawing nature of the nitrile group, makes the aromatic ring of this compound highly electron-deficient or "electrophilic". nih.gov

This pronounced electron-withdrawing character has several key consequences:

Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated towards attack by electrophiles. If such a reaction were forced, the -CF₃ group acts as a meta-director.

Activation towards Nucleophilic Attack: The electron-poor nature of the ring increases its susceptibility to attack by nucleophiles, although, as discussed in section 3.1.2, the regiochemistry is unfavorable for the common SNAr mechanism. chemistrysteps.com

Influence on Aryl Iodide Reactivity: The electron deficiency facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions by making the C-I bond more susceptible to cleavage by the electron-rich Pd(0) catalyst. libretexts.org

SubstituentHammett Sigma Constant (σₚ)Nature
-CF₃+0.54Strongly Electron-Withdrawing
-CN+0.66Strongly Electron-Withdrawing
-NO₂+0.78Strongly Electron-Withdrawing
-Cl+0.23Weakly Electron-Withdrawing
-H0.00Neutral (Reference)
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating

The Hammett sigma parameter (σₚ) quantifies the electronic effect of a substituent at the para position. Positive values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities. The presence of both a π-system and a lone pair on the nitrogen atom allows it to react with both nucleophiles and electrophiles.

Hydrolysis and Reduction Reactions for Further Derivatization

Hydrolysis: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed.

Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation of the resulting anion.

The expected product of complete hydrolysis would be 3-Iodo-5-(trifluoromethyl)benzoic acid. The reaction conditions, such as temperature and concentration of the acid or base, would need to be optimized to achieve a high yield.

Reduction: The nitrile group is readily reducible to a primary amine. This transformation is of significant synthetic utility, providing a route to benzylamine derivatives. Common reducing agents for this purpose include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions (pressure and temperature) can be adjusted to control the reaction rate and selectivity.

The reduction of this compound would yield 3-Iodo-5-(trifluoromethyl)benzylamine.

Transformation Product Typical Reagents and Conditions
Hydrolysis3-Iodo-5-(trifluoromethyl)benzoic acidH₂SO₄/H₂O, heat; or NaOH/H₂O, heat
Reduction3-Iodo-5-(trifluoromethyl)benzylamine1. LiAlH₄, THF; 2. H₂O; or H₂, Pd/C, EtOH

Cyclization Reactions Leading to Heterocyclic Systems

The nitrile functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. A prominent example is the formation of tetrazoles through [3+2] cycloaddition reactions with azides. This reaction is a powerful tool for the construction of five-membered aromatic rings.

The reaction of this compound with an azide source, such as sodium azide (NaN₃), in the presence of a Lewis acid or a Brønsted acid catalyst, would be expected to yield 5-(3-Iodo-5-(trifluoromethyl)phenyl)-1H-tetrazole. The reaction mechanism involves the coordination of the nitrile to the catalyst, which enhances its electrophilicity, followed by the nucleophilic attack of the azide ion.

Functional Group Transformations at the Nitrile Site

Beyond hydrolysis and reduction, the nitrile group can be converted into a variety of other functional groups. For instance, Grignard reagents can add to the nitrile carbon to form, after hydrolysis, ketones. The reaction of this compound with a Grignard reagent (RMgX) would, after workup, produce a ketone of the general structure 3-Iodo-5-(trifluoromethyl)phenyl-C(O)R.

Advanced Mechanistic Investigations of Reaction Pathways

Due to the lack of specific studies on this compound, this section will outline the general advanced methodologies used to investigate reaction mechanisms of similar compounds.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For the reactions of this compound, DFT calculations could be employed to:

Model Reaction Pathways: The potential energy surfaces for various reactions, such as hydrolysis, reduction, and cycloadditions, can be calculated. This allows for the identification of transition states and intermediates along the reaction coordinate.

Determine Activation Energies: By calculating the energies of reactants, transition states, and products, the activation energies for different reaction pathways can be determined. This information helps in predicting the feasibility and selectivity of a reaction.

Analyze Electronic Effects: The influence of the iodo and trifluoromethyl substituents on the reactivity of the nitrile group can be analyzed by examining the electronic structure of the molecule, including charge distributions and molecular orbital energies.

For instance, a DFT study on the cycloaddition of a nitrile with an azide would involve locating the transition state structure for the concerted [3+2] cycloaddition and calculating its energy relative to the reactants. This would provide insight into the reaction's kinetics and the influence of the substituents on the reaction rate.

Experimental Kinetic and Stereochemical Studies

Experimental studies are crucial for validating the predictions of computational models and for gaining a deeper understanding of reaction mechanisms.

Kinetic Studies: The rates of reactions involving this compound could be measured under various conditions (e.g., different temperatures, concentrations, and solvents). This data can be used to determine the reaction order, rate constants, and activation parameters (enthalpy and entropy of activation). For example, by monitoring the disappearance of the nitrile's characteristic IR stretching frequency over time, the rate of a reaction could be determined.

Stereochemical Studies: While the reactions at the nitrile group of this compound itself are not stereogenic, if the molecule were to be incorporated into a chiral system or react with a chiral reagent, the stereochemical outcome of the reaction would provide valuable mechanistic information. For instance, if a reduction of the nitrile were to be carried out with a chiral reducing agent, the enantiomeric excess of the resulting amine could shed light on the geometry of the transition state.

Advanced Applications in Contemporary Chemical Synthesis

Role as Key Building Blocks in Complex Organic Molecule Synthesis

The unique structural features of 3-Iodo-5-(trifluoromethyl)benzonitrile make it an invaluable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of an iodine atom, a trifluoromethyl group, and a nitrile moiety on the same aromatic ring provides multiple reaction sites for sequential and orthogonal chemical modifications.

The iodo group is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks. For instance, the Suzuki coupling of this compound with various aryl or heteroaryl boronic acids provides a straightforward route to biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.

The Sonogashira coupling, which involves the reaction of the aryl iodide with a terminal alkyne, is another powerful tool for extending the molecular scaffold. semanticscholar.org This reaction is instrumental in the synthesis of conjugated systems and has been widely employed in the preparation of materials with interesting electronic and photophysical properties.

Below is a table summarizing the application of this compound in various cross-coupling reactions for the synthesis of complex molecules.

Cross-Coupling ReactionCoupling PartnerResulting MoietySignificance
Suzuki CouplingAryl/Heteroaryl Boronic AcidBiaryl/Heteroaryl-arylCore structures in many pharmaceuticals
Sonogashira CouplingTerminal AlkyneAryl-alkyneBuilding blocks for conjugated polymers and macrocycles
Heck CouplingAlkeneAryl-alkeneAccess to stilbene and cinnamate derivatives
Buchwald-Hartwig AminationAmineAryl-amineKey linkage in many bioactive molecules
Stille CouplingOrganostannaneAryl-aryl or Aryl-vinylVersatile C-C bond formation

The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and imparts unique properties to the final molecule, such as increased metabolic stability and enhanced binding affinity to biological targets. nbinno.com The nitrile group can be readily transformed into other functional groups, such as primary amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of this versatile building block.

Precursors for Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of FDA-approved drugs containing at least one heterocyclic ring. beilstein-journals.org this compound serves as a valuable precursor for the synthesis of a diverse range of novel heterocyclic systems.

The nitrile functionality is a key reactive handle for the construction of various nitrogen-containing heterocycles. For example, it can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids. Additionally, the nitrile group can be reduced to a primary amine, which can then participate in a variety of cyclization reactions to form heterocycles such as pyridines, pyrimidines, and quinolines.

The iodo group, through transition metal-catalyzed reactions, facilitates the annulation of heterocyclic rings onto the benzonitrile (B105546) core. For instance, palladium-catalyzed intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of fused heterocyclic systems. nbinno.com

The following table showcases some of the heterocyclic systems that can be synthesized from this compound.

Heterocyclic SystemSynthetic StrategyKey Reaction
PyridinesCyclocondensationReaction of a dicarbonyl compound with the amine derived from the nitrile group
PyrimidinesCyclizationReaction of the corresponding amidine with a 1,3-dicarbonyl compound
QuinolinesFriedländer AnnulationReaction of the corresponding ortho-aminoaryl ketone with a carbonyl compound
Tetrazoles[3+2] CycloadditionReaction of the nitrile group with an azide
Fused HeterocyclesIntramolecular CyclizationPalladium-catalyzed C-H activation/cyclization

The trifluoromethyl group in these heterocyclic systems often enhances their biological activity and improves their pharmacokinetic profiles.

Strategies for Scaffold Diversification and Functionalization in Medicinal Chemistry

In the realm of drug discovery, scaffold hopping and the diversification of molecular scaffolds are crucial strategies for identifying novel drug candidates with improved properties. semanticscholar.orgacs.org this compound is an excellent tool for these purposes, allowing for the introduction of the 3-cyano-5-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds.

This fragment is particularly valuable in the design of kinase inhibitors, where the benzonitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. acs.orged.ac.uk The trifluoromethyl group often occupies a hydrophobic pocket, enhancing the binding affinity and selectivity of the inhibitor.

Scaffold hopping can be achieved by replacing a core structural element of a known bioactive molecule with the this compound-derived fragment, while maintaining the key pharmacophoric features. This can lead to the discovery of new chemical series with distinct intellectual property and potentially improved drug-like properties.

The functionalization of existing drug scaffolds with the 3-cyano-5-(trifluoromethyl)phenyl group via cross-coupling reactions at the iodo position is another powerful strategy for lead optimization. This allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the pharmacological profile of a drug candidate.

The table below illustrates how this compound can be used for scaffold diversification in the context of kinase inhibitor design.

Original Scaffold MoietyReplacement MoietyRationale for DiversificationPotential Advantage
Phenyl3-Cyano-5-(trifluoromethyl)phenylIntroduction of H-bond acceptor and lipophilic groupIncreased potency and selectivity
Naphthyl3-Cyano-5-(trifluoromethyl)phenylAltering scaffold size and shapeImproved pharmacokinetic profile
Heterocycle (e.g., indole)3-Cyano-5-(trifluoromethyl)phenylExploring new binding interactionsNovel intellectual property

Contributions to Stereoselective Transformations and Chiral Synthesis

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is often crucial for their biological activity. While direct applications of this compound in stereoselective transformations are an emerging area of research, its structural features offer significant potential for the development of novel chiral methodologies.

The presence of substituents at the 3- and 5-positions of the benzonitrile ring can lead to the formation of atropisomers when coupled with other sterically demanding groups. Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of enantiomerically pure atropisomers is a challenging yet important area of research, as many atropisomeric compounds exhibit potent biological activity. Asymmetric cross-coupling reactions, employing chiral ligands on the transition metal catalyst, can be utilized to control the stereochemistry of the newly formed C-C bond and, in turn, the atropisomeric ratio of the product.

For example, an asymmetric Suzuki coupling of this compound with a sterically hindered boronic acid in the presence of a chiral palladium catalyst could potentially lead to the enantioselective synthesis of atropisomeric biaryls. The choice of the chiral ligand is critical for achieving high enantioselectivity.

The following table outlines potential stereoselective transformations involving this compound.

TransformationChiral Catalyst/ReagentPotential Chiral ProductSignificance
Asymmetric Suzuki CouplingChiral Palladium ComplexAtropisomeric BiarylsAccess to novel chiral ligands and bioactive molecules
Asymmetric Sonogashira CouplingChiral Copper/Palladium ComplexChiral Alkynyl ArenesPrecursors for chiral macrocycles and polymers
Asymmetric Heck ReactionChiral Palladium ComplexChiral Alkenyl ArenesSynthesis of enantiomerically enriched stilbene derivatives
Enantioselective Addition to NitrileChiral Lewis Acid/OrganocatalystChiral Amines/HeterocyclesAccess to valuable chiral building blocks

Further research in this area is expected to unlock the full potential of this compound as a valuable tool for stereoselective synthesis.

Research Avenues in Pharmaceutical and Agrochemical Sciences Utilizing 3 Iodo 5 Trifluoromethyl Benzonitrile Derivatives

Rational Design Principles for Bioactive Molecules

The design of new pharmaceutical and agrochemical agents is a complex process that relies on understanding how molecular structure influences biological activity. The specific substitution pattern of 3-Iodo-5-(trifluoromethyl)benzonitrile makes it an exemplary scaffold for applying key principles of rational design.

The trifluoromethyl (-CF3) group is a privileged moiety in drug design, imparting a range of desirable properties to a parent molecule. mdpi.comdntb.gov.ua Its introduction into organic compounds can profoundly affect lipophilicity, metabolic stability, and molecular conformation, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability. mdpi.com However, the relationship between trifluorination and lipophilicity is nuanced; the position of the -CF3 group relative to other functional groups can modulate this effect. nih.gov This allows for the fine-tuning of a compound's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: A primary advantage of the trifluoromethyl group is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This is a crucial strategy for preventing the rapid breakdown of a drug candidate, thereby increasing its half-life and duration of action.

Molecular Interactions: The high electronegativity of the fluorine atoms in the -CF3 group creates a strong dipole moment and can influence the acidity of nearby functional groups. This electronic perturbation can alter how a molecule binds to its biological target, potentially increasing its potency and selectivity. The -CF3 group can participate in various non-covalent interactions, including dipole-dipole interactions and halogen bonds, further strengthening the ligand-target complex.

Table 1: Physicochemical Impact of the Trifluoromethyl Group in Bioactive Molecule Design

Property Influence of Trifluoromethyl (-CF3) Group Rationale
Lipophilicity Generally increases High hydrophobicity of the C-F bonds enhances partitioning into lipid environments. mdpi.com
Metabolic Stability Significantly increases The high bond dissociation energy of the C-F bond makes it resistant to enzymatic cleavage. mdpi.com
Binding Affinity Can enhance Alters electronic distribution, potentially improving interactions with target proteins through dipole forces.
pKa Modulates acidity Strong electron-withdrawing nature can lower the pKa of nearby acidic or basic centers.
Conformation Influences molecular shape The steric bulk of the -CF3 group can lock the molecule into a specific, biologically active conformation.

Halogenation is a widely employed strategy in medicinal chemistry to enhance the properties of bioactive molecules. researchgate.netnih.gov In this compound, both the iodine and the trifluoromethyl group represent strategic forms of halogenation that serve distinct but complementary purposes.

The iodine atom is a versatile synthetic handle. As one of the larger and more polarizable halogens, it is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a key participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). rsc.org This allows for the straightforward introduction of diverse chemical fragments at the 3-position of the benzonitrile (B105546) ring, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This modular approach is fundamental to optimizing lead compounds.

Intermediate in Advanced Drug Candidate Synthesis

The utility of this compound extends beyond theoretical design principles; it is a practical and valuable intermediate in the synthesis of complex and highly functionalized molecules destined for biological applications. chemimpex.com

Molecular probes are essential tools for studying biological systems, allowing researchers to investigate the function and distribution of specific proteins or pathways. The synthesis of such probes requires a scaffold that can be selectively functionalized. The iodine atom on this compound provides a reactive site for introducing reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. researchgate.net At the same time, the rest of the molecule can be elaborated to create a potent and selective binding motif for the target of interest. This dual functionality makes it an ideal starting material for creating customized chemical tools for biomedical research.

Bioisosterism, the practice of replacing one functional group with another that retains similar biological activity, is a central concept in drug discovery. uni-muenchen.de Fluorinated groups are frequently used as bioisosteres for hydrogen atoms or hydroxyl groups, offering improved metabolic stability and altered physicochemical properties. researchgate.netresearchgate.net

Derivatives of this compound are precursors for creating more complex fluorinated bioisosteres. For instance, the trifluoromethyl group itself can be considered a bioisostere for other chemical groups. The compound serves as a foundational building block onto which other functionalities can be added, leading to novel structures that mimic endogenous ligands or other drugs but with a superior pharmacokinetic profile. uni-muenchen.denih.gov The design and synthesis of such bioisosteres is a key strategy for overcoming liabilities in drug candidates, such as poor metabolic stability. uni-muenchen.de

Intermediate in Novel Agrochemical Development

The benzonitrile scaffold is a common feature in many commercial agrochemicals. The presence of both a trifluoromethyl group and a reactive iodine handle makes this compound a particularly attractive intermediate for the development of new pesticides and herbicides. nbinno.com The trifluoromethyl group is a well-established component of many potent agrochemicals, contributing to their efficacy and stability in the environment. The iodine atom allows for the same synthetic versatility seen in pharmaceutical development, enabling the coupling of the trifluoromethyl-benzonitrile core to other heterocyclic or aromatic systems known to possess agrochemical activity. This modular synthesis approach facilitates the exploration of new chemical space in the search for next-generation crop protection agents with improved potency, selectivity, and environmental profiles.

Enhancement of Efficacy and Environmental Stability in Crop Protection Agents

The development of novel crop protection agents is driven by the dual need for enhanced efficacy against target pests and improved environmental stability to minimize off-target effects. The strategic incorporation of specific functional groups into a molecule's core structure is a key approach to achieving these goals. Derivatives of this compound are of significant interest in agrochemical research due to the distinct physicochemical properties imparted by the trifluoromethyl, iodo, and benzonitrile moieties. These features collectively contribute to creating more potent and durable agricultural compounds.

The Role of the Trifluoromethyl Group in Bioactivity and Stability

The trifluoromethyl (-CF3) group is a cornerstone of modern agrochemical design, primarily due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. nbinno.comresearchgate.net

Increased Environmental Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes within the target pest and microbes in the environment. nbinno.com This inherent stability can lead to a longer period of activity, providing more sustained crop protection and potentially allowing for reduced application frequencies. nbinno.comnih.gov This resistance to breakdown is a critical factor in the persistence and long-term action of the agrochemical.

Contribution of the Benzonitrile Moiety and Iodine Substitution

The benzonitrile scaffold is a common feature in a variety of herbicides. The nitrile group can be crucial for the molecule's mechanism of action, often by interacting with key enzymes in the target weed. For instance, related compounds like ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) are well-known herbicides whose efficacy is linked to the benzonitrile structure.

Detailed Research Findings in Related Structures

While specific research on this compound derivatives is emerging, studies on analogous structures highlight the potential of this chemical class. Research into novel herbicides frequently utilizes the trifluoromethylphenyl moiety to achieve high levels of bioactivity. For example, a study on pyridazine derivatives containing a 4-(3-trifluoromethylphenyl) group demonstrated excellent herbicidal effects, with some compounds showing high efficacy even at low application rates. nih.gov

Similarly, research on α-trifluoroanisole derivatives synthesized for herbicidal applications showed that several compounds achieved 100% inhibition against broadleaf weeds like Abutilon theophrasti and Amaranthus retroflexus at a dose of 37.5 g a.i./hm². nih.gov These findings underscore the importance of the trifluoromethyl group in designing potent herbicides.

The data below, from a study on α-trifluoroanisole derivatives, illustrates the high efficacy of compounds containing the trifluoromethyl group against various weed species.

Table 1: Post-Emergence Herbicidal Activity of Selected α-Trifluoroanisole Derivatives at 37.5 g a.i./hm²

Compound Abutilon theophrasti (Velvetleaf) Amaranthus retroflexus (Redroot Pigweed) Eclipta prostrata (False Daisy) Digitaria sanguinalis (Large Crabgrass) Setaria viridis (Green Foxtail)
7a 100% 100% >80% >80% >80%
7j 100% 100% - - -
7k 100% 100% - - -

This table is interactive. You can sort and filter the data to explore the herbicidal efficacy against different weed species.

The synergistic combination of the highly stable and lipophilic trifluoromethyl group, the herbicidally active benzonitrile core, and the modulating effect of the iodine atom positions derivatives of this compound as promising candidates for the development of next-generation crop protection agents with enhanced efficacy and greater environmental persistence.

Advanced Materials Science Contributions of Trifluoromethylated Benzonitrile Architectures

Development of Functional Organic Materials

The development of functional organic materials hinges on the precise control of molecular structure to achieve desired properties such as high thermal stability, specific electronic characteristics, and processability. Trifluoromethylated benzonitriles are valuable precursors in this regard due to the distinct roles of their constituent functional groups.

The trifluoromethyl group is instrumental in enhancing the performance of organic materials. Its high electronegativity and steric bulk contribute to several beneficial properties:

Thermal and Chemical Stability: The strength of the carbon-fluorine bond imparts exceptional stability to materials incorporating -CF3 groups, making them resistant to high temperatures and harsh chemical environments.

Solubility: The presence of trifluoromethyl groups can disrupt intermolecular packing, leading to improved solubility in common organic solvents. This is a critical factor for the solution-based processing of materials into thin films and other device components.

Hydrophobicity: The fluorinated group imparts water-repellent properties, which can be advantageous in protecting sensitive electronic components from moisture.

The benzonitrile (B105546) moiety is a key component in the design of various functional materials, particularly those with applications in organic electronics. The electron-withdrawing nature of the nitrile group influences the electronic properties of the molecule, making it a common building block for:

Thermally Activated Delayed Fluorescence (TADF) Emitters: In materials designed for Organic Light-Emitting Diodes (OLEDs), the benzonitrile unit often serves as an electron-accepting core. When combined with suitable electron-donating moieties, it facilitates the small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is essential for efficient TADF. This process allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. rsc.org

Bipolar Host Materials: Benzonitrile derivatives are also utilized as host materials in the emissive layer of OLEDs, capable of transporting both holes and electrons effectively. nih.gov

The iodo group provides a reactive handle for the construction of larger, more complex molecular and polymeric structures. It is an excellent leaving group in various cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions enable the precise assembly of conjugated systems essential for functional organic materials. Notable examples include:

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between aryl halides (like an iodo-benzonitrile) and boronic acids or esters. It is a versatile method for synthesizing biphenyls, polyarylenes, and other conjugated systems. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction, also catalyzed by palladium, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net It is particularly important for creating rigid, linear conjugated structures found in molecular wires and other advanced electronic materials. scielo.org.mx

The strategic combination of these three functional groups in a single molecule, such as 3-Iodo-5-(trifluoromethyl)benzonitrile, offers a versatile platform for synthetic chemists to design and create a wide array of functional organic materials with tailored properties for various advanced applications.

Integration into Organic Semiconductors and Optoelectronic Materials

The unique electronic properties conferred by the trifluoromethyl and benzonitrile groups make these molecular architectures highly suitable for integration into organic semiconductors and optoelectronic devices. Their application spans from organic light-emitting diodes to polymer solar cells.

In the realm of Organic Light-Emitting Diodes (OLEDs) , benzonitrile derivatives have emerged as critical components, particularly in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). The design of TADF emitters often involves a donor-acceptor (D-A) structure, where the benzonitrile moiety can act as a potent electron acceptor. By strategically connecting electron-donating groups to the benzonitrile core, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. This allows for the harvesting of otherwise wasted triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. nih.govresearchgate.net For instance, trigonal donor-acceptor molecules based on a tricyanobenzene core have demonstrated exceptional performance, with photoluminescence quantum efficiencies approaching 100% in doped films. rsc.org

The trifluoromethyl group plays a crucial role in fine-tuning the optoelectronic properties of these materials. Its strong electron-withdrawing nature can be used to:

Lower HOMO and LUMO Energy Levels: Introducing -CF3 groups into the molecular structure can stabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is particularly beneficial in tuning the emission color and improving charge injection and transport in OLEDs.

Enhance Photoluminescence Quantum Yield (PLQY): By modifying the electronic structure and influencing molecular packing in the solid state, the -CF3 group can help to minimize non-radiative decay pathways, thereby increasing the efficiency of light emission.

In the context of Polymer Solar Cells (PSCs) , the introduction of trifluoromethyl groups into the polymer backbone of donor materials has been shown to be an effective strategy for improving device performance. Fluorination of the polymer donor can lead to:

Increased Absorption and Intermolecular Interactions: The presence of -CF3 groups can alter the polymer's conformation and packing in the solid state, leading to enhanced light absorption and improved charge transport through stronger intermolecular interactions.

The combination of a reactive iodo-substituent with the trifluoromethyl and benzonitrile functionalities in a single building block allows for its incorporation into a wide range of organic semiconductor structures through versatile cross-coupling reactions, enabling the synthesis of novel materials for advanced optoelectronic applications.

Applications in Polymer Chemistry for Specialized Materials

The trifluoromethylated benzonitrile architecture is a valuable component in the synthesis of specialized polymers, particularly high-performance polyimides. These polymers are sought after for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in microelectronics and aerospace.

The incorporation of trifluoromethyl groups into the polymer backbone is a well-established strategy for enhancing the properties of polyimides. Aromatic diamines containing -CF3 groups are common monomers used in polycondensation reactions with dianhydrides to produce fluorinated polyimides. The benefits of this approach are multifaceted:

Improved Solubility and Processability: The bulky and non-polar nature of the -CF3 group disrupts the strong interchain interactions that are characteristic of traditional aromatic polyimides. This leads to significantly improved solubility in organic solvents, allowing for easier processing via solution-casting to form high-quality, flexible films.

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant. This is a critical property for interlayer dielectrics in integrated circuits, where it helps to reduce signal delay and power consumption.

Reduced Water Absorption: The hydrophobic nature of the trifluoromethyl group leads to polyimides with lower moisture uptake. This is important for maintaining stable dielectric properties in varying humidity environments.

Enhanced Optical Transparency: The disruption of charge-transfer complex formation between polymer chains by the -CF3 groups can lead to polyimides with reduced color and higher optical transparency, making them suitable for applications in flexible displays and other optoelectronic devices. researchgate.net

The general synthesis of such polyimides involves a two-step process where a diamine monomer is reacted with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. The properties of the resulting polyimide can be finely tuned by the choice of both the diamine and the dianhydride monomers. For example, using diamines with multiple trifluoromethyl groups can further enhance the desired properties.

The presence of an iodo-substituent on a trifluoromethylated benzonitrile precursor opens up possibilities for further functionalization of the polymer. For instance, it could be used to synthesize novel diamine monomers through cross-coupling reactions, which can then be polymerized to create polyimides with unique structures and properties. Alternatively, the iodo-group could be retained in the polymer backbone for post-polymerization modification, allowing for the grafting of other functional moieties or for the creation of cross-linked networks.

Below is a table summarizing the properties of polyimide films derived from diamines containing trifluoromethyl groups, illustrating the impact of fluorination on material characteristics.

PropertyNon-Fluorinated Polyimide (Kapton)Fluorinated Polyimide (6FDA/TFMB)
Glass Transition Temperature (Tg) ~360-410 °C~335 °C
Dielectric Constant (1 MHz) ~3.4~2.8
Water Absorption (%) ~2.8< 1.0
Optical Transparency (at 500 nm) LowHigh (>85%)
Solubility Insoluble in common solventsSoluble in organic solvents

Data compiled from various sources for illustrative purposes.

Theoretical and Computational Chemistry Approaches for 3 Iodo 5 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory Studies)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost with accuracy.

A DFT study of 3-Iodo-5-(trifluoromethyl)benzonitrile would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Key calculated properties would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: Mapping the electron density surface helps to visualize the distribution of charge across the molecule. An electrostatic potential (ESP) map would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting how the molecule will interact with other chemical species.

For analogous compounds, such as other substituted benzenes, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been successfully used to predict molecular structures and vibrational spectra. researchgate.net Such studies provide a framework for the type of data that would be generated for this compound.

Hypothetical Data Table from DFT Calculations:

Calculated PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVElectron-donating capability
LUMO Energy-Y.YY eVElectron-accepting capability
HOMO-LUMO GapZ.ZZ eVChemical reactivity and stability
Dipole MomentD.DD DebyePolarity and intermolecular interactions

Prediction of Reactivity and Regioselectivity

Building upon the electronic structure analysis, computational methods can predict how this compound is likely to react and at which positions on the aromatic ring. The presence of three different substituents—iodo, trifluoromethyl, and nitrile groups—makes predicting its reactivity complex, and therefore computational guidance is particularly valuable.

The trifluoromethyl group is a strong electron-withdrawing group and is known to be deactivating and a meta-director in electrophilic aromatic substitution. youtube.com The nitrile group is also deactivating and meta-directing. The iodine atom is deactivating but ortho-, para-directing. Computational chemistry can quantify these effects.

Methods for Predicting Reactivity and Regioselectivity:

Fukui Functions and Dual Descriptor Analysis: These are reactivity indices derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. By calculating these indices for each atom in the ring, one can predict the regioselectivity of reactions like nitration, halogenation, or nucleophilic aromatic substitution.

Transition State Theory: For specific reactions, computational chemists can model the entire reaction pathway, including reactants, transition states, and products. By calculating the activation energies for different possible reaction pathways (e.g., attack at different positions on the ring), they can predict which product is kinetically favored. This approach provides a more detailed and accurate prediction of regioselectivity than static reactivity indices alone. nih.gov

For related halobenzonitriles, computational studies have been used to understand their behavior in reactions such as nucleophilic aromatic substitution (SNA_r_). sci-hub.seorganic-chemistry.orgnih.gov A similar approach for this compound would involve modeling the attack of a nucleophile at the various positions on the benzene (B151609) ring to determine the most favorable pathway.

Predicted Reactivity Sites:

Position on Benzene RingPredicted Susceptibility to Electrophilic AttackPredicted Susceptibility to Nucleophilic Attack
C1 (Iodo)LowHigh
C2High (ortho to Iodo)Low
C3 (Trifluoromethyl)LowHigh
C4High (para to Iodo)Low
C5 (Nitrile)LowHigh
C6High (ortho to Iodo)Low

Molecular Modeling of Ligand-Target Interactions for Bioactive Derivatives

This compound has been identified as a potential intermediate in the synthesis of kinase inhibitors. Specifically, it is mentioned in patent literature related to inhibitors of Tropomyosin receptor kinases (TRKs), which are a family of receptor tyrosine kinases. nih.govnih.gov Molecular modeling is an indispensable tool in this area of drug discovery.

If a derivative of this compound were to be investigated as a kinase inhibitor, the following computational techniques would be applied:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the potential drug molecule) when bound to a protein target (the kinase). nih.govresearchgate.net A three-dimensional structure of the target kinase (often obtained from X-ray crystallography) is used as a receptor. The docking software then fits the ligand into the active site of the protein and calculates a "docking score," which estimates the binding affinity. This allows for the rapid screening of many potential drug candidates.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. nih.gov These simulations model the movements of all atoms in the system, providing a more dynamic and realistic picture of the binding interactions. MD can help to confirm the binding mode predicted by docking and can be used to calculate binding free energies more accurately.

These computational studies help medicinal chemists understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the kinase, guiding the design of more potent and selective drugs. ed.ac.ukacs.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "3-Iodo-5-(trifluoromethyl)benzonitrile." By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the cyano (-CN), trifluoromethyl (-CF₃), and iodo (-I) groups.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum provides specific information about the trifluoromethyl group. It is anticipated to exhibit a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is characteristic of the -CF₃ group in its specific chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. For "this compound," eight distinct signals are expected: six for the aromatic carbons, one for the cyano carbon, and one for the trifluoromethyl carbon. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

NMR spectroscopy is also a powerful technique for real-time reaction monitoring. By acquiring spectra at various time points during a synthesis, the consumption of reactants and the formation of "this compound" and any byproducts can be tracked, allowing for the optimization of reaction conditions.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.25s-H-2
¹H8.15s-H-4
¹H8.05s-H-6
¹⁹F-63.0s--CF₃
¹³C~140s-C-I
¹³C~138qJ(C-F) ≈ 4C-CF₃
¹³C~135s-C-CN
¹³C~132s-Aromatic CH
¹³C~130s-Aromatic CH
¹³C~125s-Aromatic CH
¹³C~122qJ(C-F) ≈ 273-CF₃
¹³C~117s--CN

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of "this compound" and to study its fragmentation patterns. The exact mass measurement provides a high degree of confidence in the elemental composition of the molecule. The calculated monoisotopic mass of C₈H₃F₃IN is 296.9262 Da.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. Upon ionization, the molecule can fragment in a predictable manner, providing valuable structural information. The fragmentation pattern of "this compound" would likely involve the loss of iodine, the trifluoromethyl group, or the cyano group, leading to characteristic fragment ions.

Fragment IonProposed Structurem/z (calculated)
[M]⁺[C₈H₃F₃IN]⁺296.9262
[M-I]⁺[C₈H₃F₃N]⁺170.0218
[M-CF₃]⁺[C₇H₃IN]⁺227.9337
[M-CN]⁺[C₇H₃F₃I]⁺270.9310

Note: The fragmentation data in this table is hypothetical and for illustrative purposes.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

To ensure the purity of a sample of "this compound," advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized.

HPLC: HPLC is a powerful technique for separating components of a mixture. For "this compound," a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

GC-MS: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile compounds like "this compound." The sample is vaporized and passed through a capillary column, where it is separated from any impurities. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, providing a high level of confidence in both the identity and purity of the compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for "this compound" has been found in the searched literature, this technique would provide precise bond lengths, bond angles, and intermolecular interactions if suitable crystals could be obtained. The resulting crystal structure would offer invaluable insights into the solid-state packing and conformation of the molecule. Studies on related iodobenzonitrile compounds have revealed the influence of the iodine substituent on the crystal packing.

Future Research Directions and Emerging Paradigms for 3 Iodo 5 Trifluoromethyl Benzonitrile

Sustainable Synthesis and Green Chemistry Methodologies

The future synthesis of 3-Iodo-5-(trifluoromethyl)benzonitrile will be increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A significant shift away from traditional synthetic routes is anticipated, with a focus on biocatalysis and the use of eco-friendly reaction media.

Biocatalytic Halogenation: A promising avenue lies in the application of halogenase enzymes. Flavin-dependent halogenases and haloperoxidases offer the potential for highly regioselective iodination of a 3-(trifluoromethyl)benzonitrile (B147653) precursor under mild, aqueous conditions. This enzymatic approach would eliminate the need for harsh iodinating reagents and hazardous solvents, which are common in classical electrophilic aromatic substitution reactions. Research in this area will likely focus on enzyme discovery and engineering to develop biocatalysts with high specificity and activity towards this particular substrate.

Green Solvents and Reagents: The use of greener solvents like polyethylene glycol (PEG) and ionic liquids is expected to replace conventional volatile organic compounds. For instance, iodination procedures using iodine in combination with an oxidizing agent in PEG-400 have shown promise for other aromatic compounds and could be adapted for the synthesis of this compound. Furthermore, the development of solid-supported reagents and catalysts will facilitate easier product purification and catalyst recycling, minimizing waste generation.

Green Chemistry ApproachPotential Advantages for Synthesis of this compound
Biocatalysis High regioselectivity, mild reaction conditions, reduced use of hazardous reagents.
Green Solvents (e.g., PEG) Lower toxicity, potential for recycling, improved reaction rates.
Flow Chemistry Enhanced safety and control, improved scalability, higher yields and purity.

Exploration of Unconventional Activation Methods in Catalysis

To overcome the limitations of traditional thermal activation, researchers are exploring unconventional methods to activate the C-I bond in this compound for subsequent transformations. These methods offer the potential for novel reactivity and more energy-efficient processes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl iodides under mild conditions. This approach can be harnessed to initiate a variety of cross-coupling reactions, C-H functionalizations, and cyclization cascades involving this compound. The trifluoromethyl and nitrile groups are generally stable under these conditions, allowing for selective activation of the C-I bond. Future research will likely focus on the development of new photosensitizers and catalyst systems to expand the scope of these transformations.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture. This technique has been successfully applied to a wide range of organic transformations, including Suzuki, Heck, and Sonogashira couplings of aryl halides. For this compound, microwave-assisted synthesis could drastically reduce reaction times for cross-coupling reactions, leading to more energy-efficient processes and potentially enabling reactions that are sluggish under conventional heating.

Sonochemistry: The application of ultrasound in chemical reactions, known as sonochemistry, can promote reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to the formation of reactive intermediates. For reactions involving this compound, sonication could be used to activate metal catalysts, enhance mass transport in heterogeneous reactions, and promote single-electron transfer processes, potentially leading to unique reaction pathways.

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to chemical synthesis. This technique is particularly attractive from a green chemistry perspective. The application of mechanochemistry to cross-coupling reactions of this compound could eliminate the need for bulk solvents, simplifying workup procedures and reducing waste.

Activation MethodPrinciplePotential Application for this compound
Photoredox Catalysis Visible light-induced single-electron transferCross-coupling, C-H functionalization, radical cyclizations.
Microwave-Assisted Synthesis Rapid and efficient heatingAccelerated cross-coupling reactions (Suzuki, Heck, etc.).
Sonochemistry Acoustic cavitationEnhanced reaction rates, activation of catalysts, unique reactivity.
Mechanochemistry Mechanical forceSolvent-free cross-coupling and other transformations.

Integration in Multicomponent Reactions and Cascade Processes

The structural features of this compound make it an ideal candidate for integration into multicomponent reactions (MCRs) and cascade processes, enabling the rapid construction of complex molecular architectures from simple starting materials.

Multicomponent Reactions: MCRs, such as the Ugi and Passerini reactions, are highly convergent processes that combine three or more reactants in a single step. While the nitrile group of this compound is not a direct participant in the classical Ugi or Passerini reactions, the molecule can be a precursor to components that are. For example, reduction of the nitrile to an amine would yield a component for the Ugi reaction, while the aryl iodide moiety could be used in a subsequent cross-coupling reaction to further functionalize the MCR product. Future research will likely focus on designing novel MCRs that directly incorporate the functionalities of this compound.

Cascade Reactions: The reactivity of the C-I bond can be exploited to initiate cascade reactions. For instance, a palladium-catalyzed cross-coupling reaction could be designed to be the first step in a sequence that is followed by an intramolecular cyclization involving the nitrile group. Such cascade processes are highly atom- and step-economical, leading to the efficient synthesis of complex heterocyclic compounds. The development of new catalytic systems that can orchestrate these multi-step transformations in a single pot is a key area of future research.

Development of Novel Bio-conjugation Strategies

The unique properties of the trifluoromethyl and iodo groups make this compound an attractive scaffold for the development of novel bio-conjugation reagents.

Transition-Metal-Catalyzed Bio-conjugation: The C-I bond can serve as a handle for transition-metal-catalyzed cross-coupling reactions on biomolecules. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, can be performed under aqueous and biocompatible conditions, allowing for the site-specific modification of proteins and other biomolecules. The trifluoromethyl group can act as a reporter for 19F NMR spectroscopy, a powerful tool for studying protein structure and interactions.

Photo-Induced Bio-conjugation: Photo-affinity labeling is a technique used to identify the binding partners of a small molecule. A derivative of this compound could be designed to be photo-activatable, leading to the formation of a reactive species that covalently binds to a target protein upon irradiation. The trifluoromethyl group would again serve as a useful analytical handle.

Click Chemistry: While aryl iodides are not traditional "click" reagents, they can be converted into functionalities that are. For example, a Sonogashira coupling with an azido-alkyne could install a clickable handle onto the aromatic ring. This would allow for the subsequent attachment of the molecule to a biomolecule using copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Bio-conjugation StrategyRole of this compound Moiety
Transition-Metal Catalysis C-I bond as a handle for cross-coupling on biomolecules.
Photo-Affinity Labeling Precursor to a photo-activatable group for covalent labeling.
Click Chemistry Can be functionalized with a clickable group (e.g., azide or alkyne).

Advanced Catalyst Design for Highly Selective Transformations

Achieving high selectivity in the functionalization of a polyfunctionalized molecule like this compound is a significant challenge. The design of advanced catalysts with tailored properties is crucial for controlling the reactivity of the C-I bond in the presence of other functional groups.

Ligand Design for Cross-Coupling: In transition-metal-catalyzed cross-coupling reactions, the choice of ligand is critical for controlling the activity and selectivity of the catalyst. For reactions involving this compound, ligands can be designed to promote the oxidative addition of the C-I bond while minimizing side reactions. For example, bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination, leading to higher yields and cleaner reactions. The development of ligands that enable challenging cross-couplings, such as those involving sterically hindered substrates, will be a key area of research.

Photoredox Catalyst Development: The efficiency and selectivity of photoredox-catalyzed reactions are highly dependent on the properties of the photocatalyst. The development of new photocatalysts with tailored redox potentials and excited-state energies will be crucial for expanding the scope of reactions involving this compound. For instance, photocatalysts that can be excited by lower-energy visible light would be beneficial for applications in biological systems.

Enzyme-Mimicking Catalysts: Inspired by the high selectivity of enzymes, researchers are developing synthetic catalysts that mimic the active sites of metalloenzymes. These "enzyme mimics" could be designed to selectively bind and activate the C-I bond of this compound, enabling highly selective transformations that are difficult to achieve with traditional catalysts. This approach holds great promise for the development of catalysts for challenging reactions such as the selective C-H functionalization of the aromatic ring.

Q & A

Q. What are the recommended synthetic routes for 3-Iodo-5-(trifluoromethyl)benzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves halogenation of 5-(trifluoromethyl)benzonitrile via directed ortho-metalation followed by iodination. For example, using n-BuLi to generate a lithium intermediate at the 3-position, followed by quenching with iodine . Optimization requires strict temperature control (-78°C to prevent side reactions) and stoichiometric adjustments (1.2–1.5 equiv iodine). Purity can be enhanced via column chromatography (hexane/ethyl acetate, 9:1), with yields typically 60–75%. Monitor intermediates using TLC (Rf ~0.4 in hexane/EA) and confirm regioselectivity via 19F^{19}\text{F} NMR (δ -62 ppm for CF3_3) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of 1H^1\text{H} NMR (absence of aromatic protons adjacent to iodine), 13C^{13}\text{C} NMR (C-I signal at ~90 ppm), and high-resolution mass spectrometry (HRMS, [M+H]+^+ calc. for C8_8H4_4F3_3IN: 315.9274). X-ray crystallography is recommended for unambiguous confirmation, as iodine’s heavy atom effect aids in resolving electron density maps. FT-IR should show a sharp nitrile stretch at ~2230 cm1^{-1}. Cross-reference with CAS databases (e.g., ChemIDplus) for spectral validation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound’s iodide moiety may pose light sensitivity risks. Store in amber vials under inert gas (N2_2/Ar) at 2–8°C. Use PPE (nitrile gloves, fume hood) due to potential cyanide release under decomposition. Consult EPA DSSTox for toxicity profiles and disposal guidelines (e.g., neutralization with NaHCO3_3 before waste processing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer : Yield discrepancies often arise from incomplete lithiation or iodine quenching. Use in situ monitoring (ReactIR) to track intermediate formation. For scale-up (>10 mmol), switch from batch to flow chemistry to maintain low temperatures and improve mixing. Compare kinetic data (e.g., Arrhenius plots) across scales to identify bottlenecks. Purity analysis via HPLC (C18 column, acetonitrile/water + 0.1% TFA) can detect iodine displacement byproducts (e.g., 3-hydroxy derivatives) .

Q. What strategies are effective for incorporating this compound into Suzuki-Miyaura cross-couplings?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and nitrile groups reduce the reactivity of the iodide. Use Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in DMF/H2_2O (3:1) at 90°C. Additives like TBAB (tetrabutylammonium bromide, 1 equiv) enhance solubility. Monitor coupling efficiency via 19F^{19}\text{F} NMR to detect trifluoromethyl group retention. For sterically hindered boronic acids, employ microwave-assisted conditions (120°C, 20 min) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions. Calculate Fukui indices (ff^-) to predict nucleophilic attack sites. Solvent effects (e.g., DMSO vs. THF) can be modeled using COSMO-RS. Validate predictions with experimental kinetic studies (e.g., competition reactions with para-substituted thiophenols) .

Q. What analytical methods differentiate between positional isomers in iodinated benzonitrile derivatives?

  • Methodological Answer : Use NOESY NMR to probe spatial proximity between iodine and the trifluoromethyl group. LC-MS/MS with collision-induced dissociation (CID) can fragment isomers, with m/z 198 (loss of I•) indicating 3-iodo substitution. Compare retention times on chiral columns (e.g., Chiralpak IA) if enantiomers form during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.